molecular formula C9H10N4O3 B1414506 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1211450-09-7

6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B1414506
CAS No.: 1211450-09-7
M. Wt: 222.2 g/mol
InChI Key: FGOYZJXQZYZYKF-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a hydroxyethylidene and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formylated pyrimidines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylidene group can yield corresponding ketones, while substitution reactions can produce a wide range of functionalized triazolopyrimidine derivatives.

Scientific Research Applications

6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one include other triazolopyrimidine derivatives, such as:

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Imidazo[1,5-a]pyridine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyethylidene and methoxymethyl groups provide additional sites for chemical modification, making it a versatile scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOYZJXQZYZYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2=NC(=NN2C1=O)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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